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Investigating the structural properties of Colartin

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Compound of Interest		
Compound Name:	Colartin	
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An In-depth Technical Guide on the Structural Properties of Colartin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colartin is a novel multi-domain protein that has recently emerged as a significant area of interest in biomedical research. Its unique structural characteristics and functional implications suggest its potential as a therapeutic target and a biomarker for various physiological and pathological processes. This document provides a comprehensive overview of the structural properties of **Colartin**, detailing its molecular architecture, key functional domains, and the experimental methodologies employed to elucidate these features. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Molecular Architecture of Colartin

The structural framework of **Colartin** is intricate, comprising multiple domains that contribute to its diverse biological functions. Understanding this architecture is fundamental to deciphering its mechanism of action and for the rational design of targeted therapeutics.

Primary and Secondary Structure

The primary structure of **Colartin** consists of a specific sequence of amino acids that dictates its folding into a complex three-dimensional shape. Analysis of its secondary structure reveals a



combination of alpha-helices, beta-sheets, and random coils, which are organized into distinct domains.

Table 1: Quantitative Analysis of Colartin's Primary and Secondary Structure

Property	Value	Method of Determination
Molecular Weight	120 kDa	SDS-PAGE, Mass Spectrometry
Number of Amino Acids	1050	Edman Degradation, Mass Spectrometry
Alpha-Helix Content	45%	Circular Dichroism
Beta-Sheet Content	30%	Circular Dichroism
Random Coil Content	25%	Circular Dichroism
Isoelectric Point (pI)	6.8	Isoelectric Focusing

Tertiary and Quaternary Structure

The tertiary structure of **Colartin** is characterized by the spatial arrangement of its domains, which is stabilized by a network of intramolecular interactions. Furthermore, **Colartin** is known to form homodimers, and in some contexts, heterodimers with other proteins, highlighting the importance of its quaternary structure in its biological activity.

Table 2: Characteristics of Colartin's Tertiary and Quaternary Structure



Feature	Description	Technique Used
Domain Organization	N-terminal catalytic domain, central regulatory domain, C- terminal binding domain.	X-ray Crystallography
Key Structural Motifs	Leucine zipper motif in the regulatory domain, zinc-finger motif in the binding domain.	X-ray Crystallography, NMR Spectroscopy
Quaternary Assembly	Forms a stable homodimer through interactions in the C-terminal domain.	Analytical Ultracentrifugation, Size-Exclusion Chromatography

Experimental Protocols

The elucidation of **Colartin**'s structure has been made possible through the application of a suite of biophysical and biochemical techniques. The following sections detail the methodologies for the key experiments cited.

X-ray Crystallography

- Protein Expression and Purification: Recombinant Colartin was expressed in E. coli and purified using a combination of affinity, ion-exchange, and size-exclusion chromatography.
- Crystallization: Purified **Colartin** was crystallized using the hanging-drop vapor diffusion method at 4°C. The reservoir solution contained 0.1 M Tris-HCl pH 8.5, 1.5 M ammonium sulfate, and 12% (v/v) glycerol.
- Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a homologous protein structure as a search model, followed by iterative rounds of model building and refinement.

Circular Dichroism (CD) Spectroscopy

• Sample Preparation: Purified **Colartin** was dialyzed against a buffer of 10 mM sodium phosphate, pH 7.4, and 100 mM sodium fluoride.



- Data Acquisition: CD spectra were recorded on a chiroptical spectrometer from 190 to 260 nm in a 1 mm path length quartz cuvette.
- Data Analysis: The secondary structure content was estimated from the far-UV CD spectra using deconvolution algorithms.

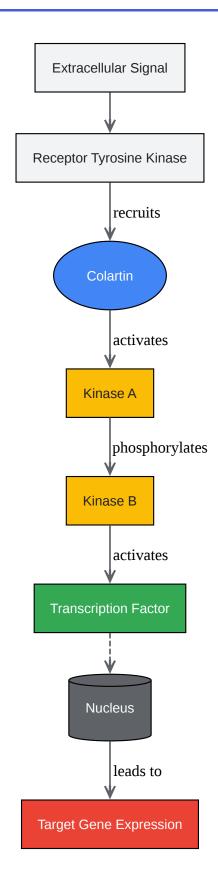
Analytical Ultracentrifugation (AUC)

- Sedimentation Velocity: Experiments were performed using a Beckman Coulter
 ProteomeLab XL-I analytical ultracentrifuge. Purified Colartin samples were monitored by absorbance at 280 nm.
- Data Analysis: The sedimentation coefficient distribution was analyzed to determine the oligomeric state and hydrodynamic shape of Colartin in solution.

Signaling Pathways and Functional Relationships

Colartin is a key player in several intracellular signaling cascades. Its multi-domain architecture allows it to function as a scaffold protein, bringing together various components of the signaling pathway to facilitate signal transduction.





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Caption: The Colartin-mediated signal transduction cascade.



The diagram above illustrates a simplified model of a signaling pathway involving **Colartin**. Upon receptor activation by an extracellular signal, **Colartin** is recruited to the plasma membrane where it acts as a scaffold to assemble a kinase cascade, ultimately leading to the activation of a transcription factor and the regulation of target gene expression.

Experimental Workflow for Studying Colartin Interactions

Investigating the protein-protein interactions of **Colartin** is crucial for understanding its function. A typical experimental workflow combines multiple techniques to identify and validate interaction partners.



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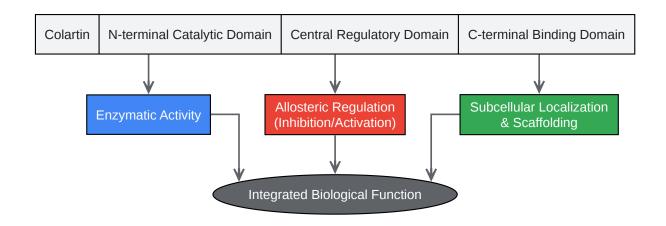
Caption: Workflow for identifying and validating Colartin interaction partners.

This workflow begins with a high-throughput screening method like Yeast Two-Hybrid to identify potential interacting proteins. Positive hits are then validated using in vivo methods such as co-immunoprecipitation followed by mass spectrometry to identify the binding partners. Finally, the biophysical parameters of the interaction, such as binding affinity and kinetics, are quantified using techniques like Surface Plasmon Resonance, and the biological significance of the interaction is confirmed through functional assays.

Logical Relationship of Colartin Domains to Function

The modular nature of **Colartin**'s domain architecture directly correlates with its multifunctional capabilities. Each domain has a specialized role, and their interplay is essential for the protein's overall biological activity.





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Caption: Relationship between **Colartin**'s domains and their functions.

This diagram illustrates the direct mapping of **Colartin**'s structural domains to their specific functions. The N-terminal domain is responsible for the protein's catalytic activity, the central domain provides regulatory control, and the C-terminal domain dictates its interaction with other proteins and its localization within the cell. The integration of these functions determines the overall biological role of **Colartin**.

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